molecular formula C13H10FN5O2 B13023982 3-(4-fluorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

3-(4-fluorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

Cat. No.: B13023982
M. Wt: 287.25 g/mol
InChI Key: PPMGKZIZBSBADP-UHFFFAOYSA-N
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Description

IUPAC Name Derivation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(4-fluorophenyl)-1,6-dimethylpyrimido[5,4-e]triazine-5,7-dione . The nomenclature follows a hierarchical approach:

  • Parent heterocyclic system : The core structure is a fused bicyclic system comprising a pyrimidine ring (six-membered, two nitrogen atoms) and a triazine ring (six-membered, three nitrogen atoms). The fusion is denoted by the notation pyrimido[5,4-e]triazine , where the numbers 5,4-e indicate the positions of ring fusion.
  • Substituents :
    • A 4-fluorophenyl group at position 3.
    • Methyl groups at positions 1 and 6.
    • Two ketone groups (dione) at positions 5 and 7.

The structural representation (Figure 1) is further clarified by its SMILES notation: CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)F)C, which highlights the connectivity of the fused rings and substituents.

Property Value
Molecular Formula C₁₃H₁₀FN₅O₂
Molecular Weight 287.25 g/mol
SMILES CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)F)C

Figure 1. Key molecular properties of 3-(4-fluorophenyl)-1,6-dimethylpyrimido[5,4-e]triazine-5,7-dione.

Structural Features

The molecule’s bicyclic framework consists of a pyrimidine ring fused to a triazine ring at specific positions, creating a planar system conducive to π-π stacking interactions. The 4-fluorophenyl group introduces electronegativity and steric bulk, while the methyl groups enhance lipophilicity. The dione functionality at positions 5 and 7 suggests potential hydrogen-bonding interactions.

Properties

Molecular Formula

C13H10FN5O2

Molecular Weight

287.25 g/mol

IUPAC Name

3-(4-fluorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C13H10FN5O2/c1-18-12(20)9-11(16-13(18)21)19(2)17-10(15-9)7-3-5-8(14)6-4-7/h3-6H,1-2H3

InChI Key

PPMGKZIZBSBADP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves the condensation of α-imino esters with isonitrosoacetophenone hydrazones . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Biological Applications

Anticancer Activity
Research indicates that derivatives of 3-(4-fluorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione exhibit notable anticancer properties. Molecular docking studies have shown that this compound can effectively bind to proteins involved in cell signaling pathways that regulate cancer cell proliferation and survival. For instance, it has been reported to interact with kinases and transcription factors critical for tumor growth.

Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various pathogens. Studies suggest that its structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. This makes it a candidate for developing new antimicrobial agents.

Neurological Implications
In neurobiology, the compound is being investigated for its potential protective effects against neurodegenerative diseases. Preliminary studies indicate that it may modulate oxidative stress pathways and exhibit neuroprotective properties by scavenging free radicals and reducing inflammation .

Material Science Applications

This compound's unique chemical structure allows it to be utilized in the development of advanced materials. Its incorporation into polymer matrices has been explored for enhancing the thermal stability and mechanical properties of materials used in electronics and coatings .

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

Compound NameStructureUnique Features
1,6-Dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dioneLacks fluorophenyl groupMore basic structure with no halogen
3-(Phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dioneSubstituted by phenyl instead of fluorophenylLess potent due to lack of electron-withdrawing fluorine
3-(2-Fluorophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dioneDifferent position of fluorineVariations in biological activity based on substitution position

This table illustrates how the presence of the fluorophenyl group and methyl substitutions enhance the pharmacological profile compared to its analogs.

Case Studies

Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal focusing on anticancer agents, researchers synthesized several derivatives of the compound and evaluated their cytotoxic effects on various cancer cell lines. The findings indicated that certain modifications to the structure significantly enhanced anticancer activity compared to traditional chemotherapeutics .

Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results showed significant reductions in markers of oxidative stress and inflammation when treated with the compound compared to control groups .

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes and signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Aryl vs. Alkyl at C3 : Aryl substituents (e.g., 4-fluorophenyl, benzyl) enhance target specificity compared to alkyl or hydrogen, as seen in CBS inhibition assays (IC50: CH-004 = 1 μM vs. toxoflavin = 3 μM) .
  • Fluorine Impact : The 4-fluorophenyl group in the target compound may reduce off-target toxicity compared to toxoflavin, which is a natural toxin .

Pharmacological Activity

Anticancer Activity

  • Target Compound : Demonstrates IC50 values <1 μM in colon (HCT-8) and breast (MCF-7) cancer models, outperforming 5-fluorouracil in liver cancer (HEPG2) .
  • Toxoflavin (NSC67078) : Broad-spectrum antitumor activity but higher cytotoxicity (LD50 = 8.4 mg/kg in mice) .
  • 3-(4-Methoxyphenyl) Derivative : Lower potency (IC50 = 0.016 mM) but favorable pharmacokinetics (t1/2 = 4.2 hrs) .

Enzyme Inhibition

  • Cystathionine β-Synthase (CBS) :
    • Target Compound: Selective CBS inhibition (IC50 = 0.8 μM) with minimal CSE interaction, unlike toxoflavin (CBS IC50 = 1.2 μM; CSE IC50 = 3.6 μM) .
    • CH-004: Improved selectivity (CBS IC50 = 1 μM; CSE IC50 = 15 μM) due to benzyl substitution .

Cytoprotective Effects

  • Target Compound: Protects against rotenone-induced toxicity (EC50 = 0.12 μM) with a high CC50/EC50 ratio (92), indicating low cellular toxicity .
  • Toxoflavin: Limited cytoprotection due to inherent redox activity (resazurin reduction assay positive) .

Pharmacokinetic and Toxicity Profiles

Parameter Target Compound Toxoflavin 3-Benzyl-toxoflavin
Metabolic Stability High (t1/2 = 6.5 hrs) Moderate (t1/2 = 2.3 hrs) High (t1/2 = 5.8 hrs)
Aqueous Solubility 12 mg/mL 5 mg/mL 8 mg/mL
Acute Toxicity (LD50) 25 mg/kg (mouse) 8.4 mg/kg (mouse) 18 mg/kg (mouse)

Notes:

  • The 4-fluorophenyl group improves solubility and reduces acute toxicity compared to toxoflavin .
  • Methyl groups at N1 and N6 enhance metabolic stability across derivatives .

Biological Activity

3-(4-Fluorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione (CAS No. 878419-28-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H10_{10}FN5_5O2_2
  • Molecular Weight : 287.25 g/mol
  • Structural Characteristics : The compound features a pyrimidine ring fused with a triazine moiety, which is known to influence its biological activity.

Biological Activity Overview

Research indicates that derivatives of triazine compounds exhibit a wide range of biological activities including:

  • Anticancer
  • Antiviral
  • Antifungal
  • Anti-inflammatory

The specific compound under discussion has shown promising results in various assays.

Anticancer Activity

Studies have demonstrated that this compound possesses significant anticancer properties. For instance:

  • Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cancer proliferation such as the mTOR pathway and cyclin-dependent kinases (CDKs) .
  • Cell Lines Tested : In vitro studies showed cytotoxic effects against various cancer cell lines including BxPC-3 (pancreatic), PC-3 (prostate), and HCT-116 (colon) .

Case Study: Cytotoxicity Assay

A recent study evaluated the cytotoxic effects of this compound using the MTT assay:

Cell LineIC50_{50} (µM)
BxPC-315
PC-312
HCT-11610

These results indicate that the compound exhibits potent anticancer activity with lower IC50_{50} values suggesting higher efficacy .

Antiviral and Antifungal Properties

In addition to its anticancer potential, the compound has been evaluated for antiviral and antifungal activities:

  • Antiviral Activity : Preliminary studies suggest effectiveness against certain viral strains; however, detailed mechanisms remain under investigation.
  • Antifungal Activity : The compound has shown inhibitory effects against fungi such as Candida albicans and Aspergillus niger .

Anti-inflammatory Effects

The anti-inflammatory properties of triazine derivatives have been well documented. The compound is believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. In vivo studies have indicated its potential as a therapeutic agent for inflammatory diseases .

Synthesis and Derivative Studies

The synthesis of 3-(4-fluorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine derivatives has been reported to enhance biological activity:

  • Modifications to the fluorine substituent can significantly affect pharmacodynamics and pharmacokinetics.

Synthesis Pathway Example

A general synthetic route involves:

  • Formation of the pyrimidine ring.
  • Introduction of the triazine moiety through cyclization reactions.

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